hemoglobin Kurdistan hemoglobin Kurdistan
Brand Name: Vulcanchem
CAS No.: 155328-28-2
VCID: VC0232813
InChI:
SMILES:
Molecular Formula: C10H15N
Molecular Weight: 0

hemoglobin Kurdistan

CAS No.: 155328-28-2

Cat. No.: VC0232813

Molecular Formula: C10H15N

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

hemoglobin Kurdistan - 155328-28-2

Specification

CAS No. 155328-28-2
Molecular Formula C10H15N
Molecular Weight 0

Introduction

Hemoglobin Kurdistan represents a rare structural hemoglobinopathy first identified in a Kurdish family. The variant was characterized through detailed structural analysis and subsequently named "Hb Kurdistan" in reference to the ethnic origin of the family in which it was initially discovered . This hemoglobin variant belongs to the category of alpha chain variants, a subset of qualitative hemoglobinopathies that result from changes in the structure of the globin chains, as opposed to quantitative disorders like thalassemias that affect the amount of normal globin chains produced .

Context Within Hemoglobinopathies

Hemoglobinopathies constitute some of the most common autosomal recessive inherited disorders worldwide, with particularly high prevalence in the Eastern Mediterranean region including Iraq and Kurdistan . While beta-thalassemia remains the most prevalent hemoglobinopathy among Iraqi Kurds with carrier rates of 3.7-6.9%, structural hemoglobin variants like Hb Kurdistan represent less common but scientifically significant entities in understanding the genetic diversity of hemoglobin disorders . Unlike the more widely studied sickle cell disease, which affects 0.06-1.2% of the Kurdish population, Hb Kurdistan appears to be a rare variant with limited documentation in scientific literature .

Molecular Structure and Genetic Basis

The Alpha Chain Mutation

Hemoglobin Kurdistan is defined by a specific point mutation resulting in the substitution of aspartic acid by tyrosine at position 47 of the alpha chain, designated as α47(CE5)Asp→Tyr in hemoglobin nomenclature . This substitution occurs at the CE5 position, which refers to a specific region in the three-dimensional structure of the alpha globin chain . The mutation involves a significant change from an acidic amino acid (aspartic acid) to an aromatic amino acid (tyrosine), which likely affects the physicochemical properties of the hemoglobin molecule at this position .

Genetic Assignment and Inheritance

Molecular analysis has definitively assigned the Hb Kurdistan mutation to the alpha 2 (α2) gene rather than the alpha 1 gene . This assignment was established through selective amplification and molecular analysis of both alpha genes . The mutation follows an autosomal codominant inheritance pattern, typical of structural hemoglobin variants, where individuals can be heterozygous or homozygous for the mutation . In the case documented in the literature, Hb Kurdistan was found in association with a beta-thalassemia mutation (nonsense codon 39) in some family members, indicating the independent inheritance of these two genetic alterations .

Clinical and Hematological Features

Interaction with Beta-Thalassemia

An important observation regarding Hb Kurdistan comes from the study of an individual who was a double heterozygote for both Hb Kurdistan and beta-zero thalassemia (β°-thalassemia, nonsense codon 39) . In this case, researchers noted that the percentage of Hb Kurdistan was lower than would be expected in a simple heterozygote, suggesting that the abnormal alpha chain has a lower affinity for beta polypeptides compared to normal alpha chains . This reduced affinity may affect how the hemoglobin molecule assembles, potentially influencing its functional properties in certain genetic contexts .

Epidemiology and Regional Context

Hemoglobinopathies in Kurdistan

To better contextualize Hb Kurdistan, it is important to understand the broader landscape of hemoglobinopathies in Kurdistan. Iraqi Kurdistan has a high prevalence of various hemoglobin disorders, with beta-thalassemia being the most common (carrier rates of 3.7-6.9%), followed by alpha-thalassemia (carrier rates of 0.03-1.22%) and sickle cell disease (carrier rates of 0.06-1.2%) . The region is served by three provincial thalassemia centers in Duhok, Erbil, and Sulaimani, caring for over 3,200 registered symptomatic hemoglobinopathy patients .

Alpha Chain Variants in the Region

While Hb Kurdistan represents a rare alpha chain variant, other alpha globin gene mutations are more prevalent in the region. The most common alpha-thalassemia mutation among Iraqi Kurds is the rightward single-gene deletion (−α3.7), followed by the Mediterranean double deletion (--MED), the alpha −5nt deletion, and the alpha PolyA1 mutation . Table 1 summarizes the distribution of various alpha globin genotypes across different provinces in Iraqi Kurdistan.

Table 1: Distribution of Alpha Globin Genotypes in Iraqi Kurdistan

GenotypeSulaimaniErbilDuhokTotal (%)
−α3.7/αα33392698 (44.7)
--MED/αα2471243 (19.6)
−α3.7/−α3.7149528 (12.8)
α PolyA1α/αα46111 (5.0)
α −5ntα/αα19-10 (4.6)
Other rare genotypes1114429 (13.3)
Total878448219 (100)

Data adapted from genetic epidemiology studies of hemoglobinopathies among Iraqi Kurds

Laboratory Diagnosis and Detection Methods

Identification Techniques

The characterization of Hemoglobin Kurdistan involved several complementary laboratory techniques. Tryptic peptide mapping was employed to isolate and identify the abnormal peptide containing the mutation . Subsequent sequencing of this peptide revealed the specific amino acid substitution (aspartic acid to tyrosine) at position 47 of the alpha chain . Additionally, molecular genetic techniques were used for selective amplification and analysis of both alpha genes to determine which gene (alpha 1 or alpha 2) carried the mutation .

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